molecular formula C18H38 B166377 Octadecane CAS No. 593-45-3

Octadecane

Cat. No.: B166377
CAS No.: 593-45-3
M. Wt: 254.5 g/mol
InChI Key: RZJRJXONCZWCBN-UHFFFAOYSA-N
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Description

Octadecane is an alkane hydrocarbon with the chemical formula CH₃(CH₂)₁₆CH₃. It is a saturated hydrocarbon, meaning it consists entirely of single bonds between carbon atoms. This compound is distinguished by being the alkane with the lowest carbon number that is unambiguously solid at room temperature and pressure . It appears as white crystals or powder and is odorless .

Safety and Hazards

Octadecane is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation and may be fatal if swallowed and enters airways . It is advised to avoid dust formation, breathing mist, gas, or vapors, and to avoid contact with skin and eyes .

Future Directions

Octadecane has attracted significant attention due to its suitable phase transition temperature, high thermal storage capacity, non-toxicity, safety, and good biocompatibility . More accurate measurements are particularly desirable for the solid state material properties . The development of this compound with adjustable properties in a wide range to meet different needs is a feasible option .

Biochemical Analysis

Biochemical Properties

Octadecane, as a hydrocarbon, primarily interacts with other nonpolar molecules due to its hydrophobic nature. It does not readily interact with enzymes, proteins, or other biomolecules in a typical biochemical context .

Cellular Effects

As a hydrophobic molecule, it is likely to interact with the lipid bilayer of cells and could potentially disrupt cellular processes if present in high concentrations .

Molecular Mechanism

This compound, being a simple hydrocarbon, does not have a specific mechanism of action in the biochemical sense. It does not bind to enzymes or other biomolecules, nor does it inhibit or activate enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been used in the creation of microcapsules for thermal regulation . The thermal properties of these microcapsules were analyzed, showing good thermal stability .

Dosage Effects in Animal Models

There is limited information available on the effects of this compound dosage in animal models. As a hydrocarbon, it is expected to have low toxicity, but high doses could potentially cause adverse effects due to disruption of lipid membranes .

Metabolic Pathways

This compound, as a hydrocarbon, is likely metabolized through beta-oxidation, a process that breaks down long-chain fatty acids. This process involves several enzymes and cofactors and results in the production of acetyl-CoA, which can be further metabolized in the citric acid cycle .

Transport and Distribution

This compound is likely transported and distributed within cells and tissues similarly to other lipophilic substances. It can passively diffuse across cell membranes and may accumulate in lipid-rich areas .

Subcellular Localization

Given its lipophilic nature, this compound is likely to be found within the lipid bilayer of cell membranes or in lipid droplets within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Octadecane can be synthesized through various methods. One common method involves the hydrogenation of stearic acid. The process typically involves the use of a catalyst such as nickel or palladium under high pressure and temperature conditions .

Industrial Production Methods: In industrial settings, this compound is often produced through the Fischer-Tropsch synthesis, which involves the catalytic conversion of carbon monoxide and hydrogen into hydrocarbons. This method allows for the production of a range of hydrocarbons, including this compound .

Chemical Reactions Analysis

Types of Reactions: Octadecane primarily undergoes oxidation and substitution reactions.

Oxidation: When this compound is subjected to oxidation, it can form various products, including alcohols, aldehydes, and carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄) .

Substitution: In substitution reactions, this compound can react with halogens such as chlorine or bromine to form halogenated derivatives. These reactions typically require the presence of ultraviolet light or heat to proceed .

Major Products: The major products formed from these reactions include octadecanol (from oxidation) and octadecyl chloride or bromide (from substitution) .

Properties

IUPAC Name

octadecane
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InChI

InChI=1S/C18H38/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3
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InChI Key

RZJRJXONCZWCBN-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCCCC
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Molecular Formula

C18H38
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DSSTOX Substance ID

DTXSID9047172
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Molecular Weight

254.5 g/mol
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Physical Description

N-octadecane is a colorless liquid. (NTP, 1992), Liquid; Other Solid, Clear liquid; [CAMEO] White, low melting solid; [MSDSonline], Solid
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Boiling Point

601 °F at 760 mmHg (NTP, 1992), Boiling point equals 601 °F, 316 °C, 316.00 to 317.00 °C. @ 760.00 mm Hg
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Flash Point

212 °F (NTP, 1992), Flash point equals 212 °F, 166 °C (331 °F) - closed cup
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Solubility

In water, 6.00X10-3 mg/L at 25 °C, Insoluble in water, Slightly soluble in ethanol; soluble in ethyl ether, acetone, chloroform; ligroin, Soluble in alcohol, acetone, ether, petroleum, coal tar hydrocarbons, 6e-06 mg/mL at 25 °C
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Density

0.7768 at 82 °F (NTP, 1992) - Less dense than water; will float, 0.7768 g/cu cm at 28 °C
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Vapor Density

8.73 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

3.41X10-4 mm Hg at 25 °C
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Color/Form

Needles from alcohol, ether-methanol, Colorless liquid

CAS No.

593-45-3
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Melting Point

82.9 °F (NTP, 1992), [CAMEO] 82 °F, 28.17 °C, 28 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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